N-(1-Cyanoethyl)-4-(methylsulfamoyl)benzamide
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Description
N-(1-Cyanoethyl)-4-(methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.3. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamide inhibitors, such as aromatic sulfonamides, have been extensively studied for their ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have shown potent inhibitory effects on several CA isoenzymes, including hCA I, II, IV, and XII, with nanomolar inhibitory concentrations. This highlights their potential utility in designing drugs targeting diseases where CA activity is implicated (Supuran et al., 2013).
Structural and Chemical Analysis
The structural and chemical properties of sulfonamides also provide insights into their potential applications. For example, the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, offer valuable information on the interactions and stability of these molecules, which can be crucial for the development of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles (Etsè et al., 2019).
Novel Oxidation Processes
Research into the activation of peroxymonosulfate by benzoquinone, resulting in the efficient degradation of pollutants like sulfamethoxazole, underscores the environmental applications of sulfonamides. This novel nonradical oxidation process, facilitated by the generation of singlet oxygen, showcases the potential of sulfonamides in environmental remediation and the treatment of water contaminated with pharmaceuticals (Zhou et al., 2015).
Electrophysiological Activity
The electrophysiological activities of sulfonamides, including their effects on cardiac electrophysiology, have been explored. N-substituted imidazolylbenzamides and benzene-sulfonamides, for instance, have shown promising results as selective class III agents, indicating their potential in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Properties
IUPAC Name |
N-(1-cyanoethyl)-4-(methylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-8(7-12)14-11(15)9-3-5-10(6-4-9)18(16,17)13-2/h3-6,8,13H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQQJCAGIHNQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.